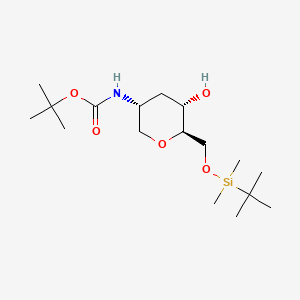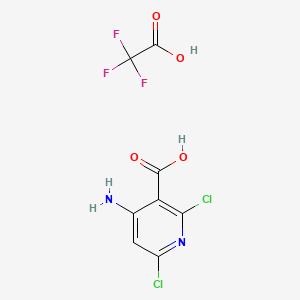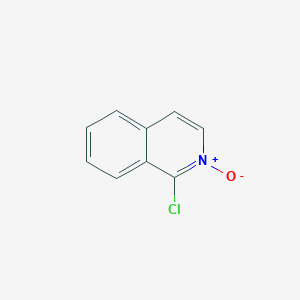
1-Chloroisoquinoline 2-oxide
描述
1-Chloroisoquinoline 2-oxide is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines. The presence of a chlorine atom at the first position and an oxide group at the second position of the isoquinoline ring makes this compound a unique compound with distinct chemical properties.
准备方法
The synthesis of 1-Chloroisoquinoline 2-oxide typically involves the chlorination of isoquinoline followed by oxidation. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the first position. This is followed by oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to form the oxide group at the second position.
Industrial production methods may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
1-Chloroisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove the oxide group, reverting it to 1-chloroisoquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex biaryl structures.
科学研究应用
1-Chloroisoquinoline 2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has explored its derivatives for their antiproliferative activity against cancer cell lines, particularly melanoma.
Industry: It is used in the development of new materials and as a ligand in asymmetric synthesis.
作用机制
The mechanism of action of 1-Chloroisoquinoline 2-oxide involves its interaction with various molecular targets. The chlorine and oxide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. In medicinal chemistry, its derivatives have been shown to inhibit specific enzymes or receptors, leading to their antiproliferative effects.
相似化合物的比较
1-Chloroisoquinoline 2-oxide can be compared with other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Lacks the oxide group, making it less reactive in certain chemical reactions.
2-Chloroquinoline: Similar structure but with the chlorine atom at the second position of the quinoline ring.
1,2-Dichloroisoquinoline: Contains two chlorine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-chloro-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVCZCHPTUNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

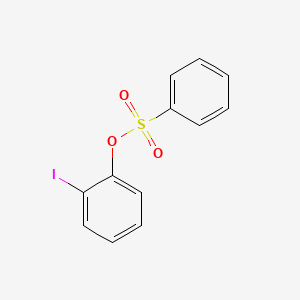
![3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline](/img/structure/B8264544.png)
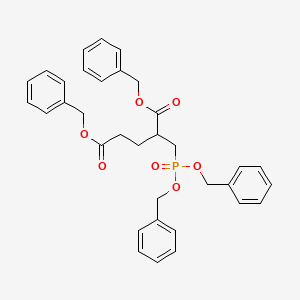
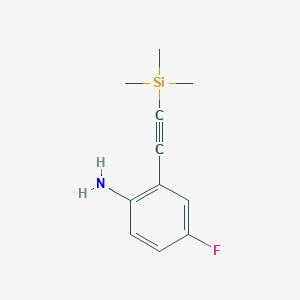
![(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)
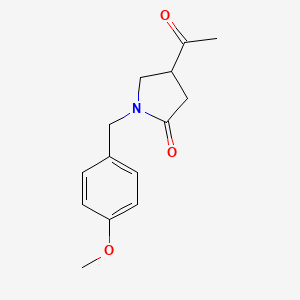
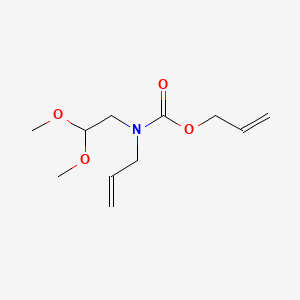
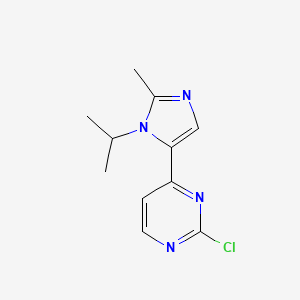
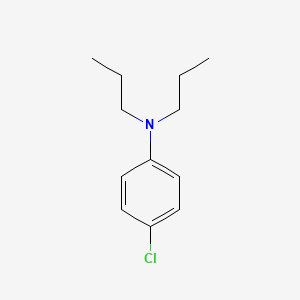
![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)
![8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8264613.png)

